molecular formula C19H14Cl2N2S B1418348 4-(4-Chlorophenyl)-2-(1-naphthylamino)-1,3-thiazol-3-ium chloride CAS No. 1274903-39-7

4-(4-Chlorophenyl)-2-(1-naphthylamino)-1,3-thiazol-3-ium chloride

Cat. No.: B1418348
CAS No.: 1274903-39-7
M. Wt: 373.3 g/mol
InChI Key: KOOVUMZIKGKAHX-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-(1-naphthylamino)-1,3-thiazol-3-ium chloride is a synthetic organic compound that belongs to the thiazolium class of chemicals This compound is characterized by the presence of a thiazole ring, a naphthylamino group, and a chlorophenyl group

Scientific Research Applications

Crystal Structure Analysis

A key area of scientific research involving compounds similar to 4-(4-Chlorophenyl)-2-(1-naphthylamino)-1,3-thiazol-3-ium chloride is the analysis of their crystal structures. For instance, the study of 3-(4-chlorophenyl)imidazo[1,2-a]pyridine-2-carboxamide and 7-carbamoyl-5-phenyl-2,3-dihydro[1,3]thiazolo[4,3-b][1,3]thiazol-4-ium chloride, which are structurally related, involved detailed x-ray crystallography to understand their molecular arrangements and physical properties (Lah et al., 2000).

Corrosion Inhibition

Compounds like this compound have been studied for their potential as corrosion inhibitors. A related compound, 2-(5-(2-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)naphtho[2,3-d]thiazole, showed significant inhibition efficiency for mild steel in acidic medium, indicating potential applications in industrial corrosion protection (Saraswat & Yadav, 2020).

Antimicrobial Evaluation

Another significant application is in the realm of antimicrobial studies. Compounds structurally similar to this compound have been synthesized and assessed for their antimicrobial activities. For example, derivatives of 2-amino-4-(4-chlorophenyl) thiazole demonstrated moderate antibacterial and high antifungal activities, indicating their potential as antimicrobial agents (Kubba & Hameed A. Rahim, 2018).

Spectroscopic Analysis

Spectroscopic analysis, including quantum chemical calculations and molecular docking studies, has been conducted on compounds similar to this compound. These studies help in understanding the molecular and biological properties of such compounds and pave the way for drug development and other applications (Viji et al., 2020).

Catalysis

These compounds have also been studied for their role in catalysis. For example, 1,3-diarylimidazol(in)ium chlorides, which are structurally related, have been used to generate ruthenium-N-heterocyclic carbene complexes in situ, showcasing their potential in catalytic applications (Delaude et al., 2002).

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and activities. It could be of interest in medicinal chemistry, materials science, or other areas of research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-2-

Properties

IUPAC Name

4-(4-chlorophenyl)-N-naphthalen-1-yl-1,3-thiazol-3-ium-2-amine;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2S.ClH/c20-15-10-8-14(9-11-15)18-12-23-19(22-18)21-17-7-3-5-13-4-1-2-6-16(13)17;/h1-12H,(H,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOVUMZIKGKAHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=[NH+]C(=CS3)C4=CC=C(C=C4)Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1274903-39-7
Record name 2-Thiazolamine, 4-(4-chlorophenyl)-N-1-naphthalenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1274903-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Chlorophenyl)-2-(1-naphthylamino)-1,3-thiazol-3-ium chloride

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